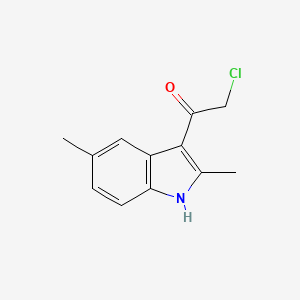

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone

描述

属性

IUPAC Name |

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBYAQDNSRYUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Reaction Types:

- Friedel-Crafts Acylation of 2,5-dimethylindole with chloroacetyl chloride.

- Nucleophilic substitution involving chloroacetyl derivatives and indole nucleophiles.

- Use of Lewis acids or bases to activate the acylating agent or stabilize intermediates.

Detailed Preparation Methods

Acylation Using Chloroacetyl Chloride and Base Catalysts

A common and effective method involves treating 2,5-dimethylindole with chloroacetyl chloride in the presence of a base such as pyridine or 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU). The reaction is typically conducted in an aprotic solvent like dichloromethane or dioxane under inert atmosphere to avoid hydrolysis.

-

- Dissolve 2,5-dimethylindole in dry dichloromethane or dioxane.

- Add pyridine or DBU as a base to scavenge HCl formed during acylation.

- Slowly add chloroacetyl chloride dropwise at controlled temperature (room temperature to 60 °C).

- Stir the reaction mixture for 1–3 hours under argon or nitrogen.

- Quench with aqueous sodium carbonate or sodium bicarbonate to neutralize excess acid.

- Extract the organic layer, dry over magnesium sulfate, and purify by silica gel chromatography.

Yields: Comparable indole derivatives prepared by this method report yields ranging from 50% to 82% depending on substitution and reaction conditions.

Alternative Activation via Boron Reagents

A more specialized method involves the use of phenylboron dichloride to activate chloroacetonitrile, which then reacts with the indole nucleus to form the chloroacetylated product.

-

- React chloroacetonitrile with phenylboron dichloride in dichloromethane at 20 °C under inert atmosphere.

- Add 2,5-dimethylindole to the activated intermediate.

- Stir for 1 hour, then quench with water and sodium carbonate.

- Extract and purify as above.

This method has been demonstrated for related 1-methylindole derivatives with yields up to 82%.

Vilsmeier-Haack Type Acylation

For indole derivatives with electron-withdrawing or electron-donating groups, the Vilsmeier-Haack reaction using chloro-N,N-dimethylacetamide and phosphoryl oxychloride can be employed to introduce the chloroacetyl group at the 3-position.

-

- Synthesize chloro-N,N-dimethylacetamide from chloroacetyl chloride and dimethylamine hydrochloride.

- React this intermediate with 2,5-dimethylindole in the presence of phosphoryl oxychloride at room temperature.

- Reaction times can be extended (up to 18 hours) to improve yield.

- Purify by chromatography.

Yields for related substituted indoles range from 17% to 23%.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,5-dimethylindole + chloroacetyl chloride + pyridine | DCM or dioxane | RT to 60 °C | 50–82 | Common, straightforward, scalable |

| Boron Reagent Activation | Chloroacetonitrile + phenylboron dichloride + indole | DCM | 20 °C | Up to 82 | Specialized, high yield for methylindoles |

| Vilsmeier-Haack Acylation | Chloro-N,N-dimethylacetamide + POCl3 + indole | DCE or DCM | RT, 18 h | 17–23 | Useful for electron-rich or substituted indoles |

| Base-Catalyzed Acylation (DBU) | Indole + chloroacetyl chloride + DBU | DCE | 90 °C, 2–5 days | 11–23 | Longer reaction times, lower yields for some derivatives |

Research Findings and Optimization Notes

- Reaction Atmosphere: Inert atmosphere (argon or nitrogen) is critical to prevent hydrolysis of chloroacetyl chloride and maintain high yields.

- Solvent Choice: Dichloromethane and dioxane are preferred for their ability to dissolve both reagents and maintain reaction stability.

- Temperature Control: Moderate temperatures (20–60 °C) favor controlled acylation without side reactions; elevated temperatures (up to 90 °C) may be required for less reactive substrates but can reduce yield.

- Purification: Silica gel chromatography is the standard method to isolate pure product, often followed by recrystallization.

- Substituent Effects: Electron-donating groups on the indole ring (e.g., methyl groups at 2,5-positions) generally facilitate electrophilic substitution, improving yield and regioselectivity.

化学反应分析

Types of Reactions

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted indole derivatives.

Oxidation: Formation of oxidized indole derivatives.

Reduction: Formation of alcohol derivatives.

科学研究应用

2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone is a chemical compound with a molecular formula of C12H12ClNO and a molecular weight of approximately 221.68 g/mol. The compound consists of a chloro group attached to an ethanone moiety, further linked to a dimethyl-substituted indole. The compound is known for its potential applications in biochemical research, mainly in proteomics, due to its structural features that may influence biological interactions and reactions.

Scientific Research Applications

This compound is a valuable asset in various fields of research and development due to its unique structure. Indole derivatives, including 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone, are known for their diverse biological activities. Research indicates that compounds with indole structures can exhibit diverse biological activities.

Interaction Studies: Interaction studies involving 2-chloro-1-(1,2-dimethyl-1H-indol-3-yl)ethanone focus on its binding affinity to biological targets. These studies are crucial for understanding the mechanisms underlying the biological activities attributed to this compound. The studies may include:

- Binding assays to quantify the compound's affinity for specific proteins or enzymes.

- Cell-based assays to assess its effects on cellular processes.

- In vivo studies to evaluate its activity in living organisms.

Derivatives:

- 2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone Contains a different methyl substitution pattern.

- 2-Chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone Has additional methyl groups on the indole ring.

- 2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone Features trimethyl substitution providing distinct properties.

The specific substitution pattern on the indole ring can significantly influence its biological activity and chemical reactivity compared to similar compounds. The presence of the chloro (Cl) and the dimethyl (CH3) groups on the molecule could potentially influence its biological activity, and understanding how these functional groups interact with other molecules is important in drug discovery.

作用机制

The mechanism of action of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors that are involved in various biological pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling and function.

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Position and Reactivity : The target compound’s 2,5-dimethyl configuration likely enhances steric hindrance compared to analogues with substituents at positions 7 (e.g., 7-methoxy or 7-chloro derivatives in ). This hindrance may reduce reaction yields in synthesis steps, as seen in the 11–23% yields for 7-substituted derivatives .

- Electronic Effects: Methoxy or chloro substituents (e.g., in and ) introduce electron-withdrawing or donating effects, altering reactivity in subsequent alkylation or condensation reactions.

- The 2,5-dimethyl configuration may optimize binding to hydrophobic pockets in biological targets.

Key Observations:

- Temperature Sensitivity : The target compound’s synthesis may require elevated temperatures similar to ’s 90°C conditions, but methyl groups could necessitate longer reaction times or higher catalyst loadings.

- Solvent Systems : Polar aprotic solvents like dichloroethane (DCE) or dichloromethane (DCM) are common, but biphasic systems (e.g., DCM/NaOH in ) improve yields for less hindered substrates.

生物活性

2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties based on recent research findings.

- Chemical Formula : C₁₂H₁₂ClNO

- CAS Number : 887569-01-9

- Molecular Weight : 233.68 g/mol

- Structure : The compound features a chloro group attached to an indole derivative, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Case Study: Antimicrobial Screening

A high-throughput screening conducted on a library of compounds identified several indole derivatives with promising activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of approximately 3.90 μg/mL against S. aureus ATCC 25923 and even lower against MRSA strains, indicating significant antibacterial potential .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| MRSA | <1.00 |

| Mycobacterium tuberculosis | Not specified |

Antifungal Activity

The antifungal properties of indole derivatives have been extensively studied, particularly their ability to inhibit fungal growth.

Case Study: Antifungal Testing

In a study evaluating the antifungal activity of various indole derivatives, including our compound of interest, it was found that it effectively inhibited the growth of Candida albicans and Aspergillus niger. The MIC values ranged from 0.125 to 0.500 mg/mL for the most sensitive strains .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.250 |

| Candida glabrata | 0.125 |

| Aspergillus niger | 0.500 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of new compounds.

Case Study: Cytotoxic Effects

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity towards A549 (lung adenocarcinoma) with an IC50 value below 10 µM, indicating promising potential for further development as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung adenocarcinoma) | <10 |

| A375 (melanoma) | 5.7 |

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in microbial metabolism and cell proliferation. For instance, studies have shown that certain indole derivatives can inhibit tyrosinase activity, which is crucial for fungal growth and survival .

常见问题

Q. What are the standard synthetic routes for preparing 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Acylation of substituted indoles : React 2,5-dimethylindole with chloroacetyl chloride in a biphasic system (e.g., dichloromethane and aqueous NaOH) at 0–5°C to form the chloroethanone intermediate.

Purification : Use column chromatography or recrystallization to isolate the product.

Key parameters include maintaining low temperatures to minimize side reactions and optimizing stoichiometry for yield (e.g., 44–78% yields reported for analogous compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on indole proton environments (e.g., H-3 resonance at δ ~8.5 ppm) and chloroethanone carbonyl signals (δ ~190–200 ppm).

- LC/MS : Confirm molecular weight (C12H12ClNO, theoretical 221.07 g/mol) via ESI+ or EI modes.

- Elemental Analysis : Validate purity (>95%) via C/H/N percentages.

Cross-referencing with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in structural assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Use dry acetone with K₂CO₃ as a base to enhance nucleophilic substitution efficiency .

- Catalysis : Add KI (1–2 mol%) to accelerate alkylation rates.

- Reaction Monitoring : Employ HPLC to track intermediate formation and adjust reaction time (typically 2–6 hours) .

For troubleshooting low yields, consider alternative bases (e.g., DBU) or microwave-assisted synthesis to reduce side products .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311+G(d,p) level, predicting frontier molecular orbitals (HOMO/LUMO) for reactivity analysis.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the indole and chloroethanone moieties as pharmacophores .

Validate models against experimental data (e.g., UV-Vis spectra) to refine accuracy .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.

- X-ray Diffraction : Determine absolute configuration and confirm substituent positions (e.g., 2,5-dimethyl groups on indole) .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism) by analyzing signal coalescence at elevated temperatures .

Q. What strategies mitigate decomposition during storage or handling?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Stability Assays : Monitor decomposition via TLC or HPLC under varying conditions (pH, light, humidity).

- Derivatization : Convert to more stable analogs (e.g., oxime or hydrazone derivatives) for long-term studies .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity results in different assay systems?

- Methodological Answer :

- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based) to identify off-target effects.

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound metabolism.

- Positive Controls : Include reference compounds (e.g., indomethacin for COX inhibition) to validate assay conditions .

Q. What statistical approaches are recommended for validating synthetic reproducibility?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to evaluate the impact of variables (temperature, solvent ratio) on yield.

- ANOVA : Analyze batch-to-batch variability (n ≥ 3) to establish confidence intervals for purity and yield .

Advanced Characterization Techniques

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodological Answer :

Q. What mass spectrometry techniques differentiate isobaric impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。